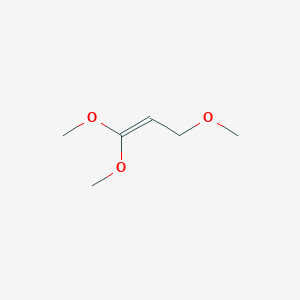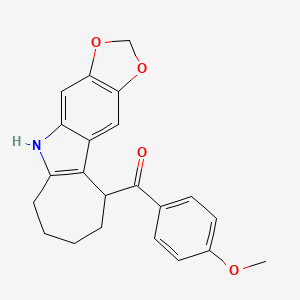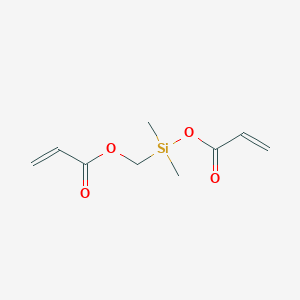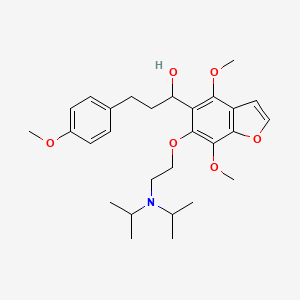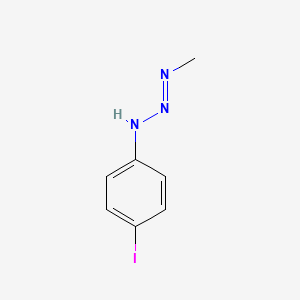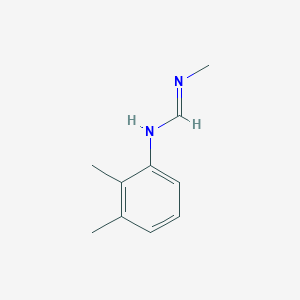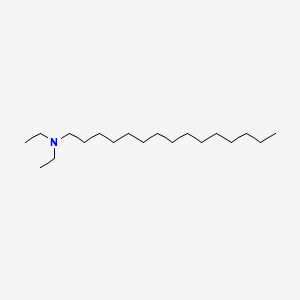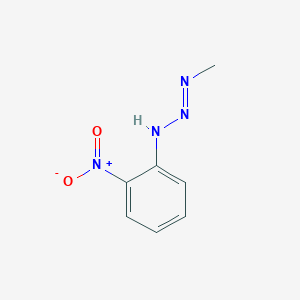![molecular formula C17H17ClN2O B14664204 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol CAS No. 38053-02-0](/img/structure/B14664204.png)
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenanthridines. These compounds are characterized by a phenanthridine skeleton, which is a tricyclic aromatic structure. The presence of a chlorinated phenanthridine moiety and an amino alcohol group in its structure makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol typically involves the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction of appropriate precursors. For example, the Pictet-Spengler reaction is commonly used to form the phenanthridine skeleton.
Chlorination: The phenanthridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated phenanthridine is reacted with an appropriate amine to introduce the amino group.
Alcohol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: The parent compound with a similar tricyclic aromatic structure.
Chlorophenanthridine: A chlorinated derivative of phenanthridine.
Amino Alcohols: Compounds containing both amino and alcohol functional groups.
Uniqueness
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol is unique due to the combination of its chlorinated phenanthridine core and amino alcohol functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
38053-02-0 |
|---|---|
Molekularformel |
C17H17ClN2O |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
2-[(2-chlorophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H17ClN2O/c1-2-12(10-21)19-17-14-6-4-3-5-13(14)15-9-11(18)7-8-16(15)20-17/h3-9,12,21H,2,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
SFWJGPYRSHHELS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NC1=NC2=C(C=C(C=C2)Cl)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


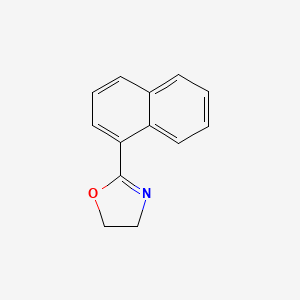
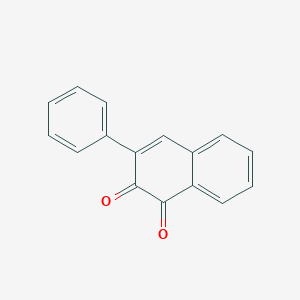
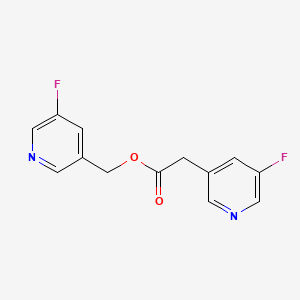
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
